N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas . The compound is also a benzo[d]thiazole derivative, which has been evaluated for cytotoxicity against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines . Therefore, the primary targets of this compound could be EGFR and other related receptors.
Mode of Action
Based on its structural components, it can be inferred that it might interact with its targets (like egfr) and induce changes that lead to its therapeutic effects . For instance, it might inhibit the activity of EGFR, thereby controlling the growth and division of cancer cells .
Biochemical Pathways
The compound, being a furan derivative, might affect various biochemical pathways. Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . Therefore, the compound might affect the biochemical pathways related to these therapeutic areas.
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If it acts as an EGFR inhibitor, it might control the growth and division of cancer cells, leading to a reduction in tumor size . If it affects other pathways, it might exhibit other therapeutic effects as mentioned above .
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(17-20-14-3-1-2-4-15(14)24-17)18-6-7-21-10-13(9-19-21)12-5-8-23-11-12/h1-5,8-11H,6-7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILEHJXADRTOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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